![molecular formula C12H18O8 B3251307 [(3R,4S,5R,6S)-4,5-Diacetyloxy-6-methoxyoxan-3-yl] acetate CAS No. 20880-54-0](/img/structure/B3251307.png)
[(3R,4S,5R,6S)-4,5-Diacetyloxy-6-methoxyoxan-3-yl] acetate
Übersicht
Beschreibung
[(3R,4S,5R,6S)-4,5-Diacetyloxy-6-methoxyoxan-3-yl] acetate, commonly known as acetylated glyceryl triacetate (AGTA), is a chemical compound that belongs to the class of triacetin esters. AGTA is a clear, colorless, and odorless liquid that is widely used in the pharmaceutical, food, and cosmetic industries.
Wirkmechanismus
The mechanism of action of [(3R,4S,5R,6S)-4,5-Diacetyloxy-6-methoxyoxan-3-yl] acetate is not fully understood. However, it is believed that [(3R,4S,5R,6S)-4,5-Diacetyloxy-6-methoxyoxan-3-yl] acetate acts as a solubilizing agent for drugs, thereby enhancing their bioavailability. Additionally, [(3R,4S,5R,6S)-4,5-Diacetyloxy-6-methoxyoxan-3-yl] acetate has been shown to possess surfactant properties, which may contribute to its antimicrobial and antifungal activities.
Biochemical and Physiological Effects:
[(3R,4S,5R,6S)-4,5-Diacetyloxy-6-methoxyoxan-3-yl] acetate has been shown to be non-toxic and non-irritant to the skin and eyes. It is rapidly metabolized in the body to glycerol and acetic acid, which are naturally occurring compounds in the body. [(3R,4S,5R,6S)-4,5-Diacetyloxy-6-methoxyoxan-3-yl] acetate has been shown to have no significant effect on blood glucose levels, blood pressure, or heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
[(3R,4S,5R,6S)-4,5-Diacetyloxy-6-methoxyoxan-3-yl] acetate has several advantages as an excipient for drug delivery systems. It is non-toxic, non-irritant, and compatible with a wide range of drugs. Additionally, [(3R,4S,5R,6S)-4,5-Diacetyloxy-6-methoxyoxan-3-yl] acetate has excellent solubility and stability, making it an ideal candidate for the development of new drug formulations. However, the use of [(3R,4S,5R,6S)-4,5-Diacetyloxy-6-methoxyoxan-3-yl] acetate in lab experiments may be limited by its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research and development of [(3R,4S,5R,6S)-4,5-Diacetyloxy-6-methoxyoxan-3-yl] acetate. One potential area of research is the development of new drug delivery systems using [(3R,4S,5R,6S)-4,5-Diacetyloxy-6-methoxyoxan-3-yl] acetate as an excipient. Additionally, the antimicrobial and antifungal properties of [(3R,4S,5R,6S)-4,5-Diacetyloxy-6-methoxyoxan-3-yl] acetate may be further explored for the development of new antimicrobial agents. Furthermore, the use of [(3R,4S,5R,6S)-4,5-Diacetyloxy-6-methoxyoxan-3-yl] acetate in the food and cosmetic industries may also be explored for its potential benefits.
Wissenschaftliche Forschungsanwendungen
[(3R,4S,5R,6S)-4,5-Diacetyloxy-6-methoxyoxan-3-yl] acetate has been extensively studied for its various applications in the pharmaceutical industry. It has been found to possess excellent solubility and compatibility with various drugs, making it an ideal excipient for drug delivery systems. [(3R,4S,5R,6S)-4,5-Diacetyloxy-6-methoxyoxan-3-yl] acetate has been used as a solubilizing agent for poorly water-soluble drugs, a stabilizer for drug formulations, and a coating agent for tablets and capsules. Additionally, [(3R,4S,5R,6S)-4,5-Diacetyloxy-6-methoxyoxan-3-yl] acetate has been shown to possess antimicrobial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
[(3R,4S,5R,6S)-4,5-diacetyloxy-6-methoxyoxan-3-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O8/c1-6(13)18-9-5-17-12(16-4)11(20-8(3)15)10(9)19-7(2)14/h9-12H,5H2,1-4H3/t9-,10+,11-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBESHGJFPWHRBW-KXNHARMFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CO[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S,5R,6S)-4,5-bis(acetyloxy)-6-methoxyoxan-3-yl acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




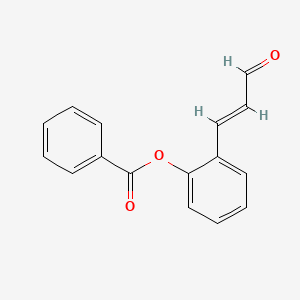

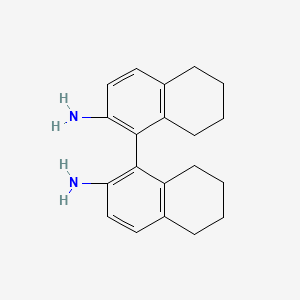
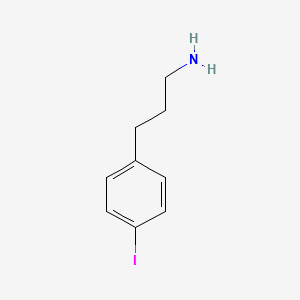
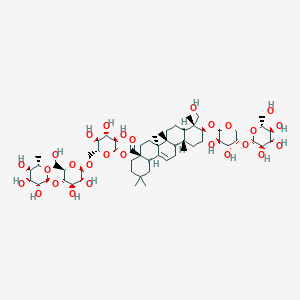
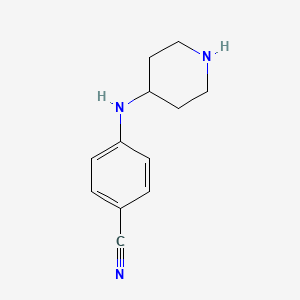
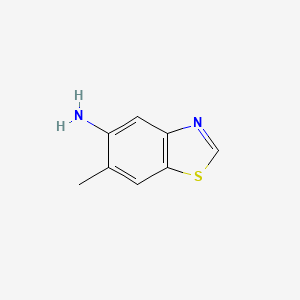
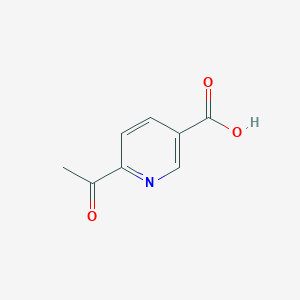
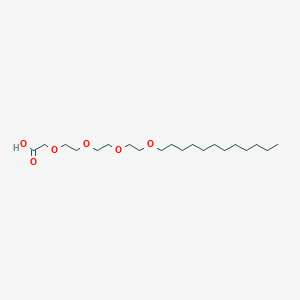

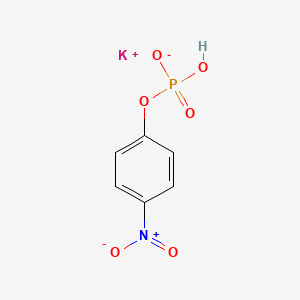
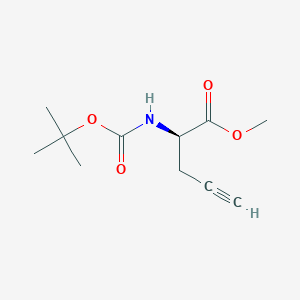
![tert-butyl 4-amino-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B3251302.png)